An In-depth Technical Guide to (Tert-butylamino)(oxo)acetic Acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to (Tert-butylamino)(oxo)acetic Acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Tert-butylamino)(oxo)acetic acid, also known as N-tert-butyloxalamic acid, is a chemical compound with the molecular formula C₆H₁₁NO₃.[1] This guide provides a comprehensive overview of its synthesis, characterization, and potential for biological activity. Due to a lack of specific published experimental data for this exact molecule, this paper presents a putative synthesis protocol and predicted characterization data based on established principles of organic chemistry and spectroscopic data of analogous compounds. Furthermore, a proposed workflow for the preliminary biological screening of this compound is outlined, drawing from the known activities of related N-substituted oxalamic acids.
Chemical and Physical Properties
(Tert-butylamino)(oxo)acetic acid is a solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of (Tert-butylamino)(oxo)acetic Acid
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₃ | [1] |
| Molecular Weight | 145.16 g/mol | [2] |
| IUPAC Name | (tert-butylamino)(oxo)acetic acid | |
| Synonyms | N-tert-butyloxalamic acid | |
| CAS Number | 169772-25-2 | [2] |
| Appearance | Solid | |
| Purity | Typically ≥97% (Commercial) | [2][3] |
Synthesis Protocol
Proposed Synthesis of (Tert-butylamino)(oxo)acetic Acid
This two-step procedure involves the initial formation of the ethyl ester of (Tert-butylamino)(oxo)acetic acid, followed by saponification to yield the final carboxylic acid.
Step 1: Synthesis of Ethyl (tert-butylamino)(oxo)acetate
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate (1 equivalent) in a suitable anhydrous solvent such as ethanol (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add tert-butylamine (1 equivalent) to the stirred solution. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Saponification to (Tert-butylamino)(oxo)acetic acid
-
Dissolve the purified ethyl (tert-butylamino)(oxo)acetate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add a solution of sodium hydroxide (1.1 equivalents) in water to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a dilute solution of hydrochloric acid (e.g., 1 M HCl).
-
The precipitated product, (Tert-butylamino)(oxo)acetic acid, can be collected by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
Synthesis Workflow Diagram
Caption: A two-step workflow for the proposed synthesis.
Characterization
As no specific spectral data has been published for (Tert-butylamino)(oxo)acetic acid, this section provides predicted data based on the analysis of its functional groups and comparison with similar known compounds.
Table 2: Predicted Spectroscopic Data for (Tert-butylamino)(oxo)acetic Acid
| Technique | Predicted Data |
| ¹H NMR | δ 8.0-9.0 (br s, 1H, -NH), δ 1.4 (s, 9H, -C(CH₃)₃). The carboxylic acid proton (-COOH) may be a very broad singlet or may not be observed depending on the solvent and concentration. |
| ¹³C NMR | δ 170-175 (-COOH), δ 160-165 (-C=O, amide), δ 52 (-C(CH₃)₃), δ 28 (-C(CH₃)₃). |
| IR (cm⁻¹) | 3300-3500 (N-H stretch), 2500-3300 (O-H stretch, broad), ~1730 (C=O stretch, carboxylic acid), ~1680 (C=O stretch, amide I), ~1550 (N-H bend, amide II). |
| Mass Spec (m/z) | Expected [M+H]⁺: 146.0761 |
Potential Biological Activity and Screening Workflow
While there is no reported biological activity for (Tert-butylamino)(oxo)acetic acid itself, the broader class of N-substituted oxalamic acids and oxalamides has shown potential in medicinal chemistry, for instance, as neuraminidase inhibitors.[4] This suggests that (Tert-butylamino)(oxo)acetic acid could be a valuable scaffold for further chemical modification and biological screening.
A logical workflow for the preliminary biological screening of this compound is proposed below.
Biological Screening Workflow Diagram
Caption: A proposed workflow for biological activity screening.
Conclusion
(Tert-butylamino)(oxo)acetic acid is a readily synthesizable organic compound. While detailed experimental data is not currently available in the public domain, this guide provides a robust framework for its preparation and characterization based on established chemical principles. The structural similarity of this compound to biologically active oxalamic acids suggests its potential as a starting point for drug discovery programs. The proposed biological screening workflow offers a clear path for investigating the therapeutic potential of this and related molecules. Further research is warranted to synthesize, characterize, and evaluate the biological activities of this compound.
References
- 1. (tert-Butylamino)(oxo)acetic acid | C6H11NO3 | CID 5187990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-(Tert-butylamino)-2-oxoacetic acid | 169772-25-2 [sigmaaldrich.com]
- 4. Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
